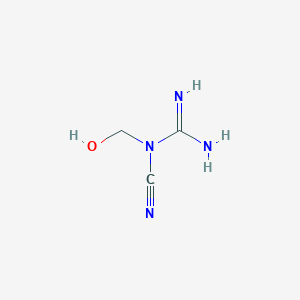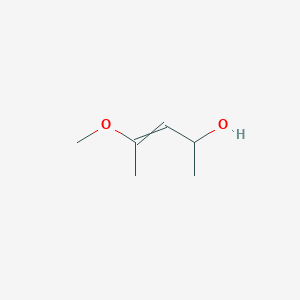
4-Methoxypent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypent-3-en-2-ol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a methoxy group and an enol functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxypent-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain pure this compound .
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous reduction of mesityl oxide via hydrogen transfer from isopropyl alcohol over magnesium oxide. This method involves using a flow reactor where mesityl oxide and isopropyl alcohol are pumped separately and mixed in a reactor filled with glass beads and maintained at 250°C. The reaction is carried out under controlled pressure using a back-pressure regulator .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxypent-3-en-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry diethyl ether.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products Formed
Reduction: Formation of different alcohols.
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
4-Methoxypent-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxypent-3-en-2-ol involves its interaction with various molecular targets and pathways. The methoxy group and enol functional group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-3-en-2-ol: Similar structure but with a methyl group instead of a methoxy group.
4-Methylpent-3-en-1-ol: Similar structure but with a hydroxyl group at a different position.
4-Methoxypent-3-en-2-one: Similar structure but with a ketone group instead of an alcohol group
Uniqueness
4-Methoxypent-3-en-2-ol is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
65685-11-2 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
4-methoxypent-3-en-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h4-5,7H,1-3H3 |
InChI-Schlüssel |
RUECEFHYRAFTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


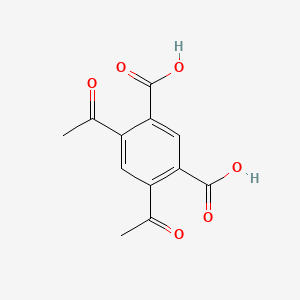
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

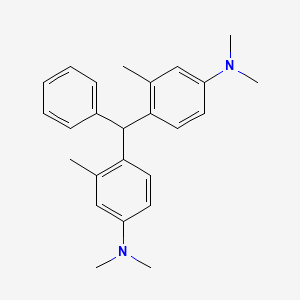
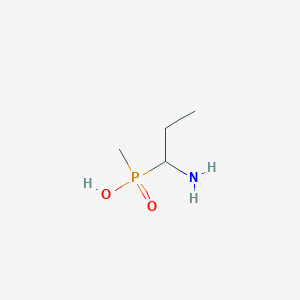
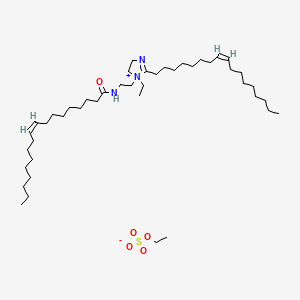
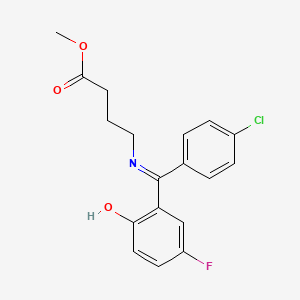
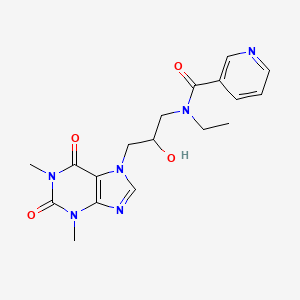
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
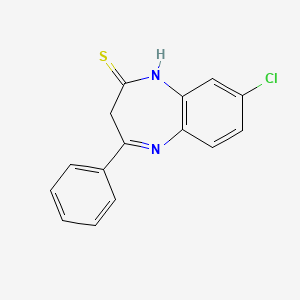
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
